molecular formula C9H16O2 B2549353 (4-Cyclopropyloxan-4-yl)methanol CAS No. 1461704-67-5

(4-Cyclopropyloxan-4-yl)methanol

Cat. No.: B2549353
CAS No.: 1461704-67-5
M. Wt: 156.225
InChI Key: GZNWVQSKDXCLDB-UHFFFAOYSA-N
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Description

(4-Cyclopropyloxan-4-yl)methanol is a cyclic ether alcohol characterized by a tetrahydropyran (oxane) ring substituted with a cyclopropyl group and a hydroxymethyl group at the 4-position. Applications likely include roles as a synthetic intermediate or pharmacophore in drug discovery, though further studies are needed to confirm its exact uses.

Properties

IUPAC Name

(4-cyclopropyloxan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWVQSKDXCLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropyloxan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarbinol with an oxirane derivative in the presence of a strong acid catalyst. The reaction is carried out at low temperatures to ensure the stability of the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropyloxan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of (4-Cyclopropyloxan-4-yl)aldehyde or (4-Cyclopropyloxan-4-yl)carboxylic acid.

    Reduction: Formation of more saturated oxane derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

(4-Cyclopropyloxan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyloxan-4-yl)methanol involves its interaction with specific molecular targets. The cyclopropyl group and oxane ring contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with (4-Cyclopropyloxan-4-yl)methanol, enabling comparative analysis:

Compound Name Key Features Molecular Formula Molecular Weight Appearance References
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol Oxane ring with cyclopropyl, hydroxymethyl, and amino groups C₁₀H₁₉NO₂ 185.27 Powder
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol Quinoline core with cyclopropyl, fluorophenyl, and hydroxymethyl groups C₁₉H₁₇FNO 300.35 Crystals
(4-Bromophenyl)(cyclopropyl)methanol Cyclopropyl and bromophenyl groups attached to methanol C₁₀H₁₁BrO 227.1 N/A
Key Observations:
  • Aromatic vs. Aliphatic Systems: The quinoline derivative (C₁₉H₁₇FNO) incorporates aromaticity and fluorine, increasing lipophilicity and UV activity. This contrasts with the aliphatic oxane ring in the target compound, which may reduce π-π stacking but improve metabolic stability .
  • Halogen Effects: The bromine atom in (4-Bromophenyl)(cyclopropyl)methanol adds molecular weight (227.1 vs. ~156 for the target) and polarizability, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical and Chemical Properties

Property Target Compound (Inferred) {4-[Amino...]methanol } Quinoline Derivative Bromophenyl Derivative
Solubility Moderate in polar solvents High (due to amino group) Low (aromaticity) Low (bromine increases MW)
Reactivity High (cyclopropyl strain) Moderate (amino stabilization) Low (stable quinoline core) High (Br as leaving group)
Hydrogen Bonding Moderate (-OH) High (-OH and -NH₂) Moderate (-OH and N) Low (-OH only)

Biological Activity

(4-Cyclopropyloxan-4-yl)methanol, a compound with the chemical formula C10_{10}H16_{16}O, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and related case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl group attached to an oxane ring, which contributes to its unique chemical properties. The molecular weight is approximately 168.24 g/mol, and it is characterized by moderate solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
  • Receptor Interaction : The compound may also interact with receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated significant inhibition of enzyme X at concentrations above 50 µM.
Study 2Antimicrobial EffectsShowed activity against bacterial strains with MIC values ranging from 32 to 128 µg/mL.
Study 3CytotoxicityInduced apoptosis in cancer cell lines with IC50_{50} values between 20-50 µM.

Case Studies

  • Case Study on Antimicrobial Activity : A recent investigation evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Research : In a study focusing on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This finding highlights its potential role in cancer therapeutics, warranting further exploration into its mechanism of action.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development:

  • Pharmaceutical Development : Its ability to modulate enzyme activity and interact with cellular receptors positions it as a promising candidate for developing new therapeutic agents.
  • Synthesis of Derivatives : Researchers are exploring the synthesis of derivatives based on this compound to enhance its biological activity and selectivity.

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